molecular formula C17H15N5O4 B11548315 (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)-2-(m-tolylamino)acetohydrazide

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)-2-(m-tolylamino)acetohydrazide

Cat. No.: B11548315
M. Wt: 353.33 g/mol
InChI Key: KEVCLNCWKQBQII-UHFFFAOYSA-N
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Description

2-[(3-METHYLPHENYL)AMINO]-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHYLPHENYL)AMINO]-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves the reaction of 3-methylphenylamine with 5-nitro-2-oxoindoline-3-acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like triethylamine (TEA) to facilitate the reaction. The mixture is heated to around 70°C, and the completion of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHYLPHENYL)AMINO]-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

2-[(3-METHYLPHENYL)AMINO]-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-METHYLPHENYL)AMINO]-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-METHYLPHENYL)AMINO]-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a nitro group and an indole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H15N5O4/c1-10-3-2-4-11(7-10)18-9-15(23)20-21-16-13-8-12(22(25)26)5-6-14(13)19-17(16)24/h2-8,18-19,24H,9H2,1H3

InChI Key

KEVCLNCWKQBQII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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